

Obeldesivir (GS-5245) chemical structure and properties

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Compound of Interest

Compound Name: *Obeldesivir*

Cat. No.: *B15141764*

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Obeldesivir (GS-5245): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeldesivir (also known as GS-5245 or ATV006) is an investigational, orally bioavailable antiviral drug developed by Gilead Sciences.[1] It is a prodrug of the nucleoside analog GS-441524, which is the principal metabolite of the intravenous antiviral drug remdesivir.[2] The isobutyric ester modification in **Obeldesivir** enhances the oral bioavailability of the parent nucleoside, GS-441524.[1] This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and experimental data related to **Obeldesivir**.

Chemical Structure and Properties

Obeldesivir is a 5'-isobutyryl ester prodrug of the C-adenosine nucleoside analog GS-441524.[3] This modification facilitates its oral absorption before being hydrolyzed to the active parent nucleoside.[1]

Chemical Identifiers

Identifier	Value
IUPAC Name	[(2R,3S,4R,5R)-5-(4-Aminopyrrolo[2,1-f]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate
SMILES	<chem>CC(C)C(=O)OC[C@@H]1--INVALID-LINK--(C#N)C2=CC=C3N2N=CN=C3N)O">C@HO</chem>
Molecular Formula	C ₁₆ H ₁₉ N ₅ O ₅
Molecular Weight	361.358 g/mol
CAS Number	2647441-36-7
ChEMBL ID	CHEMBL4863829
PubChem CID	162513664

Physicochemical Properties

Property	Value
XLogP3	-0.3
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	9
Rotatable Bond Count	5
Exact Mass	361.13861872 g/mol
Monoisotopic Mass	361.13861872 g/mol
Topological Polar Surface Area	156 Å ²

Mechanism of Action

Obeldesivir acts as a prodrug, delivering the parent nucleoside GS-441524 into the systemic circulation. Following oral administration, **Obeldesivir** is extensively and rapidly cleaved presystemically to GS-441524. GS-441524 then enters host cells and is sequentially

phosphorylated by host cell kinases to its active nucleoside triphosphate (NTP) form, GS-443902.

GS-443902 is a structural analog of adenosine triphosphate (ATP) and acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). Incorporation of GS-443902 into the nascent viral RNA chain results in delayed chain termination, thereby inhibiting viral replication. This mechanism of action is shared with remdesivir.



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Caption: Metabolic activation and mechanism of action of **Obeldesivir**.

Antiviral Activity

Obeldesivir, through its active metabolite, has demonstrated broad-spectrum antiviral activity against a range of RNA viruses.

In Vitro Antiviral Activity of Obeldesivir (GS-5245) against SARS-CoV-2 and its Variants

Virus	Cell Line	EC ₅₀ (μM)
SARS-CoV-2 (WA1)	A549-hACE2	0.74
SARS-CoV-2 (WA1)	A549-hACE2-TMPRSS2	Mean: 2.29 (Range: 1.43 - 4.17)
SARS-CoV-2 Omicron BA.2.86	A549-hACE2-TMPRSS2	0.438
SARS-CoV-2 Omicron BF.7	A549-hACE2-TMPRSS2	1.24 (fold change from WA1)
SARS-CoV-2 Omicron BQ.1	A549-hACE2-TMPRSS2	Not specified
SARS-CoV-2 Omicron HV.1	A549-hACE2-TMPRSS2	3.193
SARS-CoV-2 Omicron JN.1	A549-hACE2-TMPRSS2	Not specified
HCoV-NL63	LLC-MK2	0.62
MERS-CoV	HAE	Not specified
Bat-CoV RsSHC014	HAE	Not specified

In Vivo Efficacy

In animal models, orally administered **Obeldesivir** has been shown to reduce viral load and prevent lung pathology in mice infected with SARS-CoV-2. In African green monkeys infected with SARS-CoV-2, **Obeldesivir** treatment resulted in strong antiviral efficacy. A dose of 30 mg/kg twice daily was effective across different SARS-CoV-2 mouse models.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, **Obeldesivir** is extensively metabolized presystemically to its parent nucleoside, GS-441524. This conversion is thought to occur in the intestine and/or liver. GS-441524 is then distributed throughout the body and taken up by cells for conversion to the active triphosphate, GS-443902.

Pharmacokinetic Parameters of GS-441524 following Oral Administration of Obeldesivir

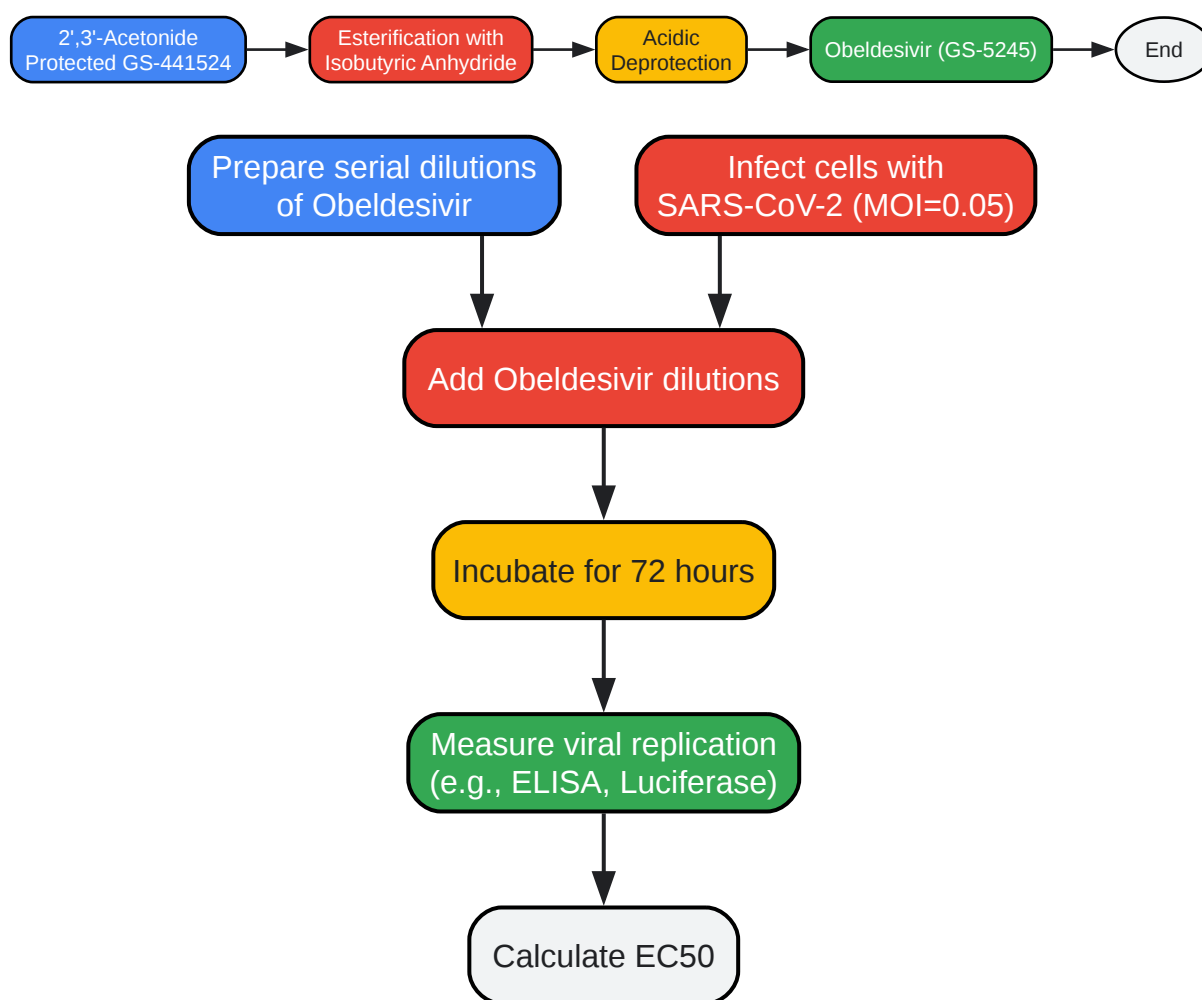
Species	Dose (mg/kg)	Bioavailability of GS-441524 (%)
Mice	25	41
Rats	25	22-63.9
Ferrets	Not specified	154
Dogs	Not specified	94
Cynomolgus Macaques	Not specified	38

In a first-in-human Phase 1 study, **Obeldesivir** was generally well-tolerated at single and multiple doses. The exposures to GS-441524 increased dose-proportionally. Following a 500 mg oral dose of [^{14}C]-**obeldesivir**, the mean total recovery of radioactivity was 90.7%, with 58.5% in urine and 32.2% in feces. GS-441524 was the main component in plasma.

Experimental Protocols

Synthesis of Obeldesivir (GS-5245)

A detailed synthesis of **Obeldesivir** has been reported. The key step involves the esterification of the 5'-hydroxyl group of a protected GS-441524 intermediate with isobutyric anhydride.



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